PF-06840003 is a synthetically derived, small molecule that acts as a highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). It is classified as a hydroxyamidine derivative and has garnered significant attention in the field of oncology research due to its potential role in modulating immune responses within the tumor microenvironment.
PF-06840003 was developed by Pfizer and is classified as an indoleamine 2,3-dioxygenase 1 inhibitor. IDO1 is an enzyme involved in the catabolism of tryptophan, leading to the production of kynurenine and other metabolites that can modulate immune responses and promote tumor growth. The compound's primary therapeutic area is oncology, specifically targeting neoplasms such as malignant gliomas .
The synthesis of PF-06840003 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The compound's synthesis can be summarized as follows:
The detailed synthetic route has been explored in various studies, demonstrating the need for optimization due to the complexity and steric hindrance associated with the large molecular structure .
PF-06840003 has a molecular formula of and features a unique arrangement of atoms that contribute to its biological activity. The compound's structure includes:
The three-dimensional conformation allows PF-06840003 to fit snugly into the active site of IDO1, facilitating effective inhibition .
PF-06840003 participates in several chemical reactions primarily related to its mechanism of action as an IDO1 inhibitor:
These reactions are essential for understanding how PF-06840003 exerts its pharmacological effects in cancer treatment .
The mechanism of action of PF-06840003 involves several critical steps:
Clinical studies have indicated that PF-06840003 can achieve significant pharmacodynamic effects, evidenced by reductions in kynurenine levels in patients treated with the drug .
The physical and chemical properties of PF-06840003 include:
These properties are vital for determining dosing regimens and formulation strategies in clinical settings .
PF-06840003 has significant potential applications in various scientific fields:
Clinical trials have demonstrated promising results regarding safety and efficacy, paving the way for further research into its therapeutic potential across different malignancies .
PF-06840003 (EOS200271) is a synthetic, small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), representing a targeted therapeutic strategy to modulate the tryptophan-kynurenine pathway (KP). This pathway, responsible for metabolizing >95% of dietary tryptophan, generates immunosuppressive metabolites like kynurenine (KYN) that contribute to immune evasion in cancer and neuroinflammatory processes in neurodegenerative diseases [6] [10]. With the chemical name 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (CAS# 198474-05-4), PF-06840003 exhibits a molecular weight of 232.21 g/mol and distinct physiochemical properties enabling blood-brain barrier penetration [1] [5] [9]. Its development addresses the limitations of earlier KP modulators by combining high selectivity for IDO1 with favorable pharmacokinetic properties, including oral bioavailability (59% in mice, 94% in rats) and a predicted human half-life of 16-19 hours [1] [5].
The tryptophan-kynurenine pathway's initial rate-limiting steps are catalyzed by three enzymes: IDO1, IDO2, and tryptophan 2,3-dioxygenase (TDO). IDO1 is an interferon-γ-inducible enzyme widely expressed in tumor cells, dendritic cells, macrophages, and microglia, while TDO is constitutively expressed primarily in hepatocytes and upregulated by corticosteroids and hypoxia [4] [6] [7]. Both enzymes convert tryptophan to N-formylkynurenine, rapidly metabolized to kynurenine (KYN), establishing an immunosuppressive microenvironment through dual mechanisms:
In cancer, IDO1 overexpression correlates with poor prognosis in multiple malignancies, including lung, ovarian, and pancreatic cancers, by facilitating tumor immune evasion [2] [4]. Notably, IDO1 exhibits complex biology beyond enzymatic function—its phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs; Y111, Y249) enable non-enzymic signaling that reprograms dendritic cells toward a tolerogenic phenotype via SHP1/SHP2 and non-canonical NF-κB pathways [7]. This dual functionality (enzymatic and signaling) establishes IDO1 as a "moonlighting protein" central to immunosuppression.
In neurodegeneration, IDO1/TDO upregulation occurs in response to amyloid/tau pathology in astrocytes, increasing KYN production. This disrupts the AHR-HIF1α signaling axis, suppressing astrocytic glycolysis and lactate production essential for neuronal support—a mechanism implicated in Alzheimer’s disease pathogenesis [2] [3]. KYN metabolites like quinolinic acid (QA) act as NMDA receptor agonists, promoting excitotoxicity and neuroinflammation [3] [6].
Table 1: Key Enzymes in Tryptophan-Kynurenine Pathway
Enzyme | Primary Expression Sites | Inducers | Pathological Roles |
---|---|---|---|
IDO1 | Tumor cells, DCs, macrophages, microglia | IFN-γ, TNF-α, inflammatory stimuli | Cancer immune evasion, Treg/MDSC induction, neuroinflammation |
TDO | Hepatocytes, tumor cells, brain | Corticosteroids, hypoxia, Trp | Hepatic Trp catabolism, cancer immune escape, neurodegeneration |
IDO2 | Liver, kidney, antigen-presenting cells | Inflammatory stimuli | B-cell inflammation, autoimmune modulation |
While PF-06840003 is primarily an IDO1-selective inhibitor, the therapeutic rationale for dual IDO1/TDO inhibition stems from compensatory pathway activation and tissue-specific enzyme dominance:
Compensatory Enzyme Upregulation: Tumors and inflamed tissues exhibit redundancy, where IDO1 inhibition triggers TDO upregulation (and vice versa), maintaining KYN production and immunosuppression [3] [4]. Preclinical studies show that dual inhibition achieves more complete KP blockade than single-enzyme targeting, overcoming inherent resistance [3] [4].
Tissue-Specific Dominance: TDO dominates tryptophan catabolism in the liver (>90% of systemic KYN), while IDO1 drives immunosuppression in peripheral tissues and tumors. Neurodegenerative conditions involve both enzymes—TDO in hepatic KYN production that crosses the blood-brain barrier, and IDO1 in activated CNS microglia [3] [6] [10].
Metabolic Interdependencies: The KP interfaces with other pathways through metabolites:
Table 2: Comparative Inhibition Profile of PF-06840003
Target | IC₅₀ (μM) | Selectivity vs. TDO | Cellular Activity |
---|---|---|---|
hIDO-1 | 0.41 | >340-fold (TDO IC₅₀ = 140 μM) | HeLa cells: IC₅₀ = 1.8 μM |
mIDO-1 | 1.5 | >90-fold | LPS/IFNγ-THP1 cells: IC₅₀ = 1.7 μM |
dIDO-1 | 0.59 | >235-fold | T-cell anergy rescue: EC₅₀ = 80 nM |
hCYP2C19 | 78 | N/A | Minimal off-target activity |
PF-06840003 exhibits moderate enzymatic inhibition (hIDO1 IC₅₀ = 0.41 μM) but high ligand efficiency (LE = 0.53) and lipophilic efficiency (LipE = 5.1), attributed to extensive hydrogen bonding within IDO1’s catalytic cleft despite its small molecular size [5] [9]. However, its weak TDO inhibition (IC₅₀ = 140 μM) limits dual inhibitory activity [5]. Computational studies suggest that true dual inhibitors (e.g., hydroxy sanguinarine, chelirubine) may offer broader efficacy by simultaneously targeting both enzymes’ active sites [3].
The development of PF-06840003 emerged from the convergence of oncology and neuroscience research on IDO1 biology:
Table 3: Physicochemical and Pharmacokinetic Properties of PF-06840003
Property | Value | Significance |
---|---|---|
Molecular Weight | 232.21 g/mol | Optimal for BBB penetration (<400 Da) |
cLogP | ~1.5 | Balances solubility and membrane permeability |
Solubility | 46 mg/mL in DMSO | Formulation-friendly |
CYP Inhibition | IC₅₀ >78 μM (except 2C19) | Low drug-drug interaction risk |
Oral Bioavailability | Mouse: 59%, Rat: 94% | Suitable for oral dosing |
Brain-to-Plasma Ratio | 0.8–1.0 (Rat) | Effective CNS penetration |
PF-06840003 represents a strategic shift from earlier IDO1 inhibitors (e.g., epacadostat) by prioritizing brain exposure—addressing a key limitation in treating CNS malignancies and neurodegenerative disorders where KP dysregulation is pathologic [5] [8]. Its development underscores the importance of pharmacokinetic optimization alongside target engagement in modulating the tryptophan-kynurenine axis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7